What are the physical properties of Ethyl 8-nonenoate
What are the physical properties of Ethyl 8-nonenoate
An In-depth Technical Guide to the Physical Properties of Ethyl 8-nonenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 8-nonenoate (CAS No. 35194-39-9) is an unsaturated fatty acid ester. As a derivative of 8-nonenoic acid, it possesses a terminal double bond, which provides a reactive site for further chemical modifications, making it a valuable intermediate in organic synthesis. Its ester functional group and aliphatic chain dictate its physical properties, influencing its behavior as a solvent, reagent, and building block in the synthesis of more complex molecules, including pharmaceuticals and fragrance compounds. Understanding the precise physical properties of this compound is a critical prerequisite for its effective application in research and development, ensuring predictable reaction kinetics, proper handling, and consistent process scale-up.
This guide provides a comprehensive overview of the core physical and chemical properties of Ethyl 8-nonenoate, grounded in available technical data. It is designed to equip researchers and professionals in chemistry and drug development with the foundational knowledge required for its use.
Chemical Identity and Molecular Structure
A clear definition of a compound's structure and its unique identifiers is the cornerstone of any scientific investigation. These identifiers ensure unambiguous communication and accurate information retrieval from databases and literature.
Molecular Identifiers
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IUPAC Name: ethyl non-8-enoate[1]
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Molecular Weight: 184.27 g/mol (Computed)[1], 184.28 g/mol [2]
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InChI Key: SOSSRQZGHXOQQE-UHFFFAOYSA-N[1]
Molecular Structure Visualization
The structure of Ethyl 8-nonenoate consists of an eleven-carbon backbone. An ethyl ester group is located at one terminus (C1), while a vinyl group (a terminal double bond) is at the other end (C8-C9). This bifunctional nature—an ester and an alkene—is key to its chemical reactivity.
Caption: 2D Chemical Structure of Ethyl 8-nonenoate.
Core Physicochemical Properties
The physical properties of a compound are essential for designing experiments, developing purification strategies, and ensuring safe handling. The data presented here are compiled from various chemical databases and supplier technical sheets.
| Property | Value | Comments & Significance | Source(s) |
| Appearance | Colorless to Light Yellow Oil | The appearance indicates a relatively pure liquid compound under standard conditions. Color may depend on purity. | |
| Boiling Point | 230.8 °C at 760 mmHg | The high boiling point is expected for a molecule of this molecular weight and indicates low volatility. | [3] |
| 72 °C at 2 Torr | The significant drop in boiling point under vacuum is crucial for purification via vacuum distillation to avoid thermal decomposition. | [4] | |
| Density | 0.883 g/cm³ (Predicted) | Being less dense than water, it will form the upper layer in an immiscible mixture. | [3] |
| Refractive Index | 1.435 (at 20°C) | This value is a useful parameter for rapid purity assessment using refractometry. | [3] |
| Flash Point | 90.6 °C | This is the lowest temperature at which vapors can ignite. It indicates moderate flammability and dictates storage requirements. | [3] |
| Vapor Pressure | 0.0647 mmHg at 25°C | The low vapor pressure confirms its low volatility at room temperature. | [3] |
| XLogP3-AA | 3.5 | This computed value indicates a high lipophilicity, suggesting good solubility in nonpolar organic solvents and poor solubility in water. | [1] |
Solubility Profile
The solubility of Ethyl 8-nonenoate is dictated by its molecular structure: a long, nonpolar hydrocarbon chain and a polar ester group. While specific experimental solubility data is not widely published, a reliable profile can be inferred from its structure and the "like dissolves like" principle.
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Water: Expected to have very low solubility in water due to the dominant nonpolar C9 alkyl chain.
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Organic Solvents: High solubility is expected in a wide range of common organic solvents, including:
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Alcohols (e.g., ethanol, methanol)
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Ethers (e.g., diethyl ether, THF)
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Chlorinated solvents (e.g., dichloromethane, chloroform)
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Hydrocarbons (e.g., hexanes, toluene)
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Esters (e.g., ethyl acetate)
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The choice of solvent in a reaction or purification process is critical. For instance, in a reaction where water is a byproduct, using a solvent immiscible with water (like toluene) would allow for its removal via a Dean-Stark apparatus, driving the reaction to completion.
Spectroscopic Data Analysis
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. Data for Ethyl 8-nonenoate is available in public databases.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the terminal alkene protons (around 4.9-5.8 ppm), the methylene protons adjacent to the ester oxygen (a quartet around 4.1 ppm), and the triplet from the ethyl group's methyl protons (around 1.2 ppm). The overlapping signals of the aliphatic chain would appear as a complex multiplet in the 1.3-2.3 ppm region.
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¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton.[1] Key signals would include the carbonyl carbon of the ester (around 173 ppm), the carbons of the double bond (around 114 and 139 ppm), and the carbons of the ethoxy group (around 60 and 14 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. For Ethyl 8-nonenoate, the most prominent peaks would be a strong C=O stretch from the ester at approximately 1735 cm⁻¹, C-O stretches between 1100-1300 cm⁻¹, and C=C stretch and =C-H bend from the terminal alkene group around 1640 cm⁻¹ and 910-990 cm⁻¹, respectively.
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Mass Spectrometry (MS): GC-MS data is available for this compound.[1] Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z 184. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) or cleavage along the alkyl chain.
Standard Measurement Methodologies
The physical properties listed above are determined by well-established experimental protocols. The trustworthiness of these values relies on adherence to these standardized methods.
Caption: Standard experimental workflows for determining boiling point and refractive index.
The causality behind these choices is rooted in achieving reproducibility and accuracy. For example, boiling point is pressure-dependent; therefore, reporting the pressure (e.g., 760 mmHg for atmospheric or 2 Torr for vacuum) is non-negotiable for the data to be meaningful.[3][4] Similarly, refractive index is temperature-dependent, necessitating a controlled temperature (typically 20°C) for the measurement to be a reliable standard.[3]
Safety and Handling
Based on available safety data, Ethyl 8-nonenoate should be handled with appropriate care in a laboratory setting.
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GHS Pictogram: Warning[2]
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Hazard Statements: May be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
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Precautionary Statements: Advised to avoid breathing mist/vapors/spray (P261) and to use appropriate personal protective equipment (PPE), including safety glasses and gloves. In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338).[2]
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Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is 2-8°C.[2]
Conclusion
Ethyl 8-nonenoate is an aliphatic ester with well-defined physical properties that align with its molecular structure. Its high boiling point, low volatility, and lipophilic nature are key characteristics that govern its application in organic synthesis. The presence of a terminal double bond adds a versatile reactive handle, distinguishing it from its saturated analog, ethyl nonanoate. The comprehensive data presented in this guide, from structural identifiers to spectroscopic and safety information, provides a solid foundation for scientists and researchers to confidently incorporate this compound into their work.
References
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The Good Scents Company. (n.d.). ethyl nonanoate, 123-29-5. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37085, Ethyl 8-nonenoate. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl (E,Z)-2,4-decadienoate, 3025-30-7. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31251, Ethyl Nonanoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 554043, Methyl 8-nonenoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53428935, Ethyl 8-methylnonanoate. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl (E)-2-nonenoate, 14952-06-8. Retrieved from [Link]
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Crysdot LLC. (n.d.). Ethyl 8-nonenoate. Retrieved from [Link]
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ChemBK. (n.d.). 8-Nonenoic acid ethyl ester. Retrieved from [Link]
